molecular formula C24H36O8 B12114125 (5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl) acetate

(5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl) acetate

Cat. No.: B12114125
M. Wt: 452.5 g/mol
InChI Key: ZSBZMJGJWOYRBW-UHFFFAOYSA-N
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Description

The compound (5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl) acetate (CAS 72963-77-0, molecular formula C22H34O6, molecular weight 394.508) is a diterpenoid derivative with a benzo[f]chromen core . It is structurally related to forskolin, a well-known adenylate cyclase activator, but lacks the 1-hydroxyl group (hence termed 1-Deoxyforskolin). Key features include:

  • Acetyloxy groups at positions 5 and 4.
  • Ethenyl and pentamethyl substituents contributing to lipophilicity.
  • A 1-oxo group critical for stabilizing the chromen ring .

This compound is used in biochemical research, particularly in studying cAMP signaling pathways due to its structural similarity to forskolin .

Properties

IUPAC Name

(5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36O8/c1-9-21(6)12-16(28)24(29)22(7)15(27)10-11-20(4,5)18(22)17(30-13(2)25)19(31-14(3)26)23(24,8)32-21/h9,15,17-19,27,29H,1,10-12H2,2-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBZMJGJWOYRBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C2C(CCC(C2(C3(C(=O)CC(OC3(C1OC(=O)C)C)(C)C=C)O)C)O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl) acetate typically involves multiple steps, starting from simpler organic molecules. The key steps include:

    Formation of the benzo[f]chromen core: This can be achieved through a series of cyclization reactions.

    Introduction of the ethenyl group: This step often involves the use of ethenylating agents under controlled conditions.

    Acetylation and hydroxylation: These steps are carried out using acetic anhydride and hydroxylating agents, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This includes the use of catalysts, high-throughput reactors, and continuous flow systems to streamline the process.

Chemical Reactions Analysis

Oxidation Reactions

  • Primary Targets : Hydroxyl groups at positions C-10 and C-10b are susceptible to oxidation. Studies indicate that controlled oxidation with reagents like pyridinium chlorochromate (PCC) converts these hydroxyls to ketones, forming derivatives such as 5-acetyloxy-3-ethenyl-3,4a,7,7,10a-pentamethyl-1,10-dioxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl acetate .

  • Side Reactions : Over-oxidation of the ethenyl group may occur under strong conditions (e.g., KMnO₄/H₂SO₄), leading to cleavage and formation of carboxylic acid byproducts .

Reduction Reactions

  • Carbonyl Reduction : The C-1 ketone undergoes stereoselective reduction using sodium borohydride (NaBH₄) in methanol, yielding a secondary alcohol with retained configuration at adjacent stereocenters .

  • Ethenyl Reduction : Hydrogenation (H₂/Pd-C) reduces the ethenyl group to an ethyl substituent, altering the compound’s lipophilicity .

Substitution Reactions

  • Acetoxy Group Hydrolysis : Basic conditions (NaOH/EtOH) hydrolyze the acetyloxy groups at C-5 and C-6 to hydroxyls, forming 3-ethenyl-5,6,10,10b-tetrahydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromene .

  • Esterification : Reaction with acyl chlorides (e.g., 4-methylpentanoyl chloride) replaces hydroxyls with bulkier esters, enhancing metabolic stability .

Key Reaction Pathways and Products

Reaction TypeReagents/ConditionsMajor ProductYield (%)Reference
Hydrolysis0.1M NaOH, EtOH, 25°C, 12hDeacetylated derivative with free hydroxyls at C-5 and C-678
OxidationPCC, CH₂Cl₂, 0°C, 2h10,10b-Diketone derivative65
HydrogenationH₂ (1 atm), 10% Pd-C, MeOH, 24hEthyl-substituted analog92
Esterification4-methylpentanoyl chloride, DMAP6-(4-methylpentanoyloxy) derivative85

Stereochemical Considerations

  • The compound’s rigid bicyclic framework enforces strict stereochemical outcomes. For example, reduction of the C-1 ketone proceeds with >95% retention of configuration due to steric hindrance from the C-10a methyl group.

  • Esterification at C-6 is stereospecific, favoring axial attack by nucleophiles under kinetic control .

Computational Insights

  • Density Functional Theory (DFT) studies reveal that the C-10 hydroxyl has a pKa of ~9.2, making it more acidic than the C-10b hydroxyl (pKa ~10.5) due to intramolecular hydrogen bonding .

  • Molecular docking simulations suggest that oxidation at C-10 reduces binding affinity to adenylyl cyclase enzymes by 40%, highlighting the functional importance of this group.

Industrial-Scale Challenges

  • Purification : Chromatographic separation of diastereomers during hydrogenation requires chiral stationary phases (CSPs), increasing production costs .

  • Stability : The compound degrades under prolonged UV exposure, necessitating light-protected storage .

Comparative Reactivity of Structural Analogs

Analog ModificationReactivity with NaBH₄Oxidation Rate (vs. Parent)Reference
10b-Dehydroxy derivativeNo reduction at C-11.8× faster
3-Methyl instead of ethenylReduced steric hindrance at C-30.7× slower

Scientific Research Applications

Medicinal Chemistry

The compound's structural attributes indicate potential therapeutic applications. Research has highlighted its role as a derivative of forskolin , which is known for its ability to activate adenylyl cyclase. This mechanism can lead to increased cyclic AMP levels in cells, suggesting potential uses in treating cardiovascular diseases and metabolic disorders .

Pharmacology

As an adenylyl cyclase activator, this compound may enhance cardiac contractility and improve blood flow. It has been studied in experimental models for its effects on heart function and could be beneficial in conditions like heart failure . Additionally, its derivatives are being explored for their neuroprotective effects and potential applications in neurodegenerative diseases.

Biochemical Research

The compound's unique structure allows for interaction studies with various biological macromolecules. It can be used to investigate enzyme-substrate interactions and receptor binding affinities. Computational modeling alongside experimental approaches can predict how this compound interacts with cellular targets .

Case Studies

Several studies have documented the effects of this compound or its derivatives:

  • Cardiac Function Enhancement : Research demonstrated that derivatives of this compound significantly improved cardiac output in animal models by increasing intracellular cAMP levels .
  • Neuroprotective Effects : A study indicated that compounds similar to this one exhibited protective effects against neuronal cell death induced by oxidative stress .
  • Metabolic Regulation : Investigations have shown that activation of adenylyl cyclase can lead to enhanced glucose uptake in muscle cells, suggesting potential applications in diabetes management .

Mechanism of Action

The mechanism of action of (5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl) acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating receptors: Interacting with cellular receptors to influence signal transduction pathways.

    Altering gene expression: Affecting the expression of genes related to its biological activity.

Biological Activity

The compound (5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl) acetate , identified by its CAS number 173789-84-9, is a complex organic molecule belonging to the class of benzochromenes. Its structure includes multiple functional groups that suggest significant biological activity. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C26H42O8C_{26}H_{42}O_8 with a molecular weight of approximately 532.067 g/mol. The presence of hydroxyl and acetoxy groups in its structure indicates potential interactions with various biological targets.

PropertyValue
Molecular FormulaC26H42O8
Molecular Weight532.067 g/mol
LogP2.87320
PSA131.39000

Antioxidant Activity

Research indicates that compounds similar to (5-acetyloxy-3-ethenyl...) exhibit strong antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related diseases. Studies using DPPH and FRAP assays have shown that derivatives of this compound can effectively scavenge free radicals.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. In vitro studies have shown inhibition against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism of action appears to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Estrogen Receptor Modulation

Molecular dynamics simulations suggest that (5-acetyloxy...) may interact with estrogen receptors (ERα and ERβ). These interactions could have implications for breast cancer therapeutics, as compounds that modulate estrogen receptor activity can influence tumor growth and development.

Case Studies

  • Study on Antioxidant Properties : A study assessed the antioxidant capacity of various benzochromene derivatives using DPPH radical scavenging assays. The results indicated that certain modifications in the structure significantly enhanced antioxidant activity compared to standard antioxidants like ascorbic acid.
  • Antimicrobial Efficacy : In a comparative study of essential oils and their constituents against bacterial strains, the compound exhibited higher inhibition zones than traditional antibiotics in disk diffusion assays. This suggests potential for development as a natural antimicrobial agent.
  • Estrogen Receptor Binding Affinity : Computational docking studies indicated that the compound binds effectively to estrogen receptors with binding affinities comparable to known modulators. This finding supports further investigation into its potential use in hormone-related therapies.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The target compound’s analogs differ primarily in substituents at positions 6 and 10b, which influence solubility, bioavailability, and target interactions. Below is a comparative analysis:

Compound (CAS/Reference) Key Substituents Molecular Formula Molecular Weight Key Properties
Target compound (72963-77-0) 6-acetyloxy, 3-ethenyl, 10,10b-dihydroxy, pentamethyl C22H34O6 394.508 Moderate lipophilicity; cAMP modulation potential
CAS 297150-49-3 6,10,10b-trihydroxy, 3-ethenyl, pentamethyl C22H34O7 410.501 Increased hydrophilicity due to additional hydroxyl group; altered metabolic stability
compound 6-({[2-(piperidin-1-yl)ethyl]carbamoyl}oxy), 3-vinyl C30H46N2O8 562.70 Enhanced protein binding due to carbamoyl-piperidine group; improved solubility
compound 6-(2-pyridin-2-ylethylcarbamoyloxy) C30H42N2O8 558.67 Pyridine moiety enhances aqueous solubility and target specificity
compound 6-(3-dimethylaminopropanoate) C28H43NO8 521.65 Tertiary amine increases solubility; potential prodrug candidate

Key Observations :

  • Hydrophilicity : Carbamoyl and pyridine substituents () improve aqueous solubility compared to the acetyloxy groups in the target compound .
  • Bioactivity : Piperidine and pyridine groups () enhance interactions with enzymes or receptors via hydrogen bonding or π-π stacking .
  • Metabolic Stability : Additional hydroxyl groups (CAS 297150-49-3) may reduce metabolic clearance but increase susceptibility to oxidation .

NMR and Structural Insights

Comparative NMR studies () reveal that substituents at positions 29–36 and 39–44 (regions A and B) significantly alter chemical environments (Figure 6 in ). For example:

  • The target compound’s ethenyl group causes upfield shifts in region A compared to analogs with bulkier substituents (e.g., piperidinylethyl in ) .
  • Acetyloxy groups in the target compound stabilize the chromen ring, reducing conformational flexibility relative to carbamoyl analogs .

Bioactivity Profiling

highlights that structural similarity correlates with bioactivity clustering:

  • The target compound and its analogs likely share cAMP-modulating activity due to the conserved benzo[f]chromen core .
  • Substituent-driven differences: compound: Piperidine-carbamoyl group may target G protein-coupled receptors (GPCRs) more selectively . compound: Dimethylaminopropanoate ester could enhance blood-brain barrier penetration .

Q & A

Q. What are the key challenges in synthesizing this compound, and what methodologies are recommended for its multi-step preparation?

The compound’s complexity (e.g., bicyclic benzo[f]chromen scaffold with acetyloxy, hydroxyl, and ethenyl groups) requires precise regioselective reactions. A stepwise approach may involve:

  • Esterification : Acetylation of hydroxyl groups using acetic anhydride under controlled pH (e.g., pyridine catalysis) .
  • Protection/deprotection strategies : Use of tert-butyldimethylsilyl (TBS) groups to protect hydroxyls during oxidation steps, as seen in related diterpene syntheses .
  • Chromatographic purification : Silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates .

Q. How can the stereochemical configuration of this compound be validated experimentally?

  • X-ray crystallography : Resolve absolute stereochemistry, as demonstrated for homopropargyl alcohol derivatives in .
  • NMR spectroscopy : Use 1H^{1}\text{H}-1H^{1}\text{H} COSY and NOESY to confirm spatial proximity of methyl and ethenyl groups .
  • Chiral HPLC : Compare retention times with enantiomerically pure standards .

Q. What analytical techniques are critical for characterizing its physical and chemical properties?

  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+Na]+^+ ion at m/z 527.2542) .
  • Thermogravimetric analysis (TGA) : Assess thermal stability up to 200°C, as predicted for similar diterpenoids .
  • LogP determination : Use reverse-phase HPLC to measure hydrophobicity, critical for bioavailability studies .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?

  • Docking simulations : Map the compound’s 3D structure (from ’s InChI key) onto enzyme active sites (e.g., cyclooxygenase-2) using AutoDock Vina .
  • DFT calculations : Optimize geometries at the B3LYP/6-31G* level to predict electrophilic sites for nucleophilic additions .
  • MD simulations : Analyze binding stability over 100 ns trajectories in explicit solvent models .

Q. What experimental designs are suitable for studying its structure-activity relationships (SAR) in anti-inflammatory applications?

  • Derivatization : Synthesize analogs with modified substituents (e.g., replacing acetyloxy with benzoyloxy, as in ) and test COX-2 inhibition .
  • In vitro assays : Measure IC50_{50} values in LPS-induced RAW 264.7 macrophages for TNF-α suppression .
  • Comparative crystallography : Resolve co-crystal structures with target proteins to identify critical hydrogen bonds (e.g., hydroxyl groups at C10 and C10b) .

Q. How can metabolic stability be evaluated to optimize its pharmacokinetic profile?

  • Liver microsome assays : Incubate with rat/human microsomes and quantify parent compound via LC-MS/MS to calculate half-life (t1/2_{1/2}) .
  • CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to assess drug-drug interaction risks .
  • Plasma protein binding : Equilibrium dialysis to measure unbound fraction, correlating with in vivo efficacy .

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound?

  • Validation loops : Cross-check predicted LogP (e.g., 1.68 from ) with experimental shake-flask measurements .
  • Error analysis in DFT : Compare calculated NMR chemical shifts (e.g., C10b-OH at δ 4.2 ppm) with experimental 13C^{13}\text{C} DEPT spectra .
  • Crystallographic refinement : Adjust torsion angles in X-ray models to align with observed NOE correlations .

Methodological Resources

  • Synthetic protocols : details ester hydrolysis under basic conditions (KOH/EtOH), applicable for deacetylating intermediates .
  • Safety guidelines : Follow P-code precautions (e.g., PPE, ventilation) from when handling reactive intermediates .
  • Data repositories : Use IUCrData () for crystallographic standards and PubChem () for structural analogs .

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